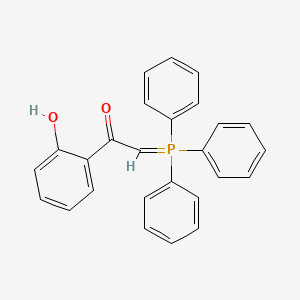

1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone

Description

Properties

IUPAC Name |

1-(2-hydroxyphenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21O2P/c27-25-19-11-10-18-24(25)26(28)20-29(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-20,27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSVUDQOUYXZBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=CC(=O)C2=CC=CC=C2O)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369132 | |

| Record name | 1-(2-Hydroxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81995-11-1 | |

| Record name | 1-(2-Hydroxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone generally follows a Wittig reaction pathway where a triphenylphosphonium ylide reacts with a suitable aldehyde or ketone bearing a 2-hydroxyphenyl substituent. The key step is the formation of the phosphoranylidene intermediate, which then undergoes nucleophilic addition to the carbonyl compound to yield the target ylide compound.

Preparation of the Triphenylphosphoranylidene Intermediate

Starting Material: Benzyltriphenylphosphonium chloride is commonly prepared by refluxing triphenylphosphine with benzyl chloride in toluene for 24 hours, yielding a crystalline phosphonium salt after filtration and washing with diethyl ether.

Ylide Generation: The phosphonium salt is treated with a strong base such as n-butyllithium (BuLi) in dry tetrahydrofuran (THF) under nitrogen atmosphere at low temperatures (around −70 °C to room temperature). This deprotonation forms the reactive triphenylphosphoranylidene species.

Reaction with 2-Hydroxyphenyl-Containing Carbonyl Compounds

The ylide is reacted with a 2-hydroxyphenyl-substituted ketone or aldehyde. For example, 1-(2-methoxyphenyl)-3-phenyl-3-(triphenylphosphoranylidene)propane-1,2-dione can be synthesized by addition of the ylide to an acid chloride derivative of 2-methoxyphenyl compounds.

The reaction mixture is stirred for extended periods (often 18–24 hours) at room temperature or slightly elevated temperatures to ensure complete conversion.

Workup involves aqueous extraction and purification by chromatography or recrystallization to isolate the desired ylide compound.

Demethylation to Obtain 2-Hydroxyphenyl Derivative

If the starting material contains a methoxy group on the phenyl ring (2-methoxyphenyl), demethylation is performed post-synthesis to yield the 2-hydroxyphenyl derivative.

This is typically achieved by treatment with potassium hydroxide (KOH) in pyridine at elevated temperature (around 50 °C), followed by acidification to precipitate the hydroxyphenyl product.

Alternative Synthetic Routes

Some methods involve the Wittig reaction of 1-(triphenylphosphoranylidene)-2-propanone with appropriate aldehydes to form intermediates that can be further modified to introduce the hydroxyphenyl group.

Horner-Wadsworth-Emmons reactions are also used to prepare related compounds with phosphonate intermediates, which can be converted into the target ylide after subsequent transformations.

Representative Data Table: Reaction Conditions and Yields

Research Findings and Notes

The preparation of this compound requires strict anhydrous and inert atmosphere conditions to prevent decomposition of the ylide intermediate.

The choice of base and temperature control during ylide formation critically affects the yield and purity of the final product.

Demethylation of methoxy precursors to hydroxy derivatives is efficient under mild basic conditions and is essential for obtaining the free phenol functionality.

Alternative synthetic strategies, such as Horner-Wadsworth-Emmons reactions, provide routes to related compounds but may require additional steps to achieve the hydroxyphenyl substitution.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone has several scientific research applications:

Chemistry: It serves as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone can be compared with other similar compounds, such as 1-(2-hydroxyphenyl)ethanone and triphenylphosphine oxide derivatives. These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.

Comparison with Similar Compounds

1-(2-Hydroxyphenyl)ethanone

Triphenylphosphine oxide derivatives

Other hydroxyphenyl ketones

This comprehensive overview provides a detailed understanding of 1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone, a compound characterized by its unique structural features, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, characterization, and various biological activities supported by diverse research findings.

Structural Characteristics

The compound is noted for its triphenylphosphoranylidene group, which contributes to its reactivity and biological potential. The structure can be represented as follows:

- Molecular Formula : C22H19O

- Molecular Weight : 305.39 g/mol

Synthesis Methods

The synthesis of this compound typically involves a reaction between appropriate aldehydes and triphenylphosphine under controlled conditions. The reaction conditions are crucial for optimizing yield and purity.

Antioxidant Activity

Research indicates that compounds with phenolic structures often exhibit significant antioxidant properties. The hydroxyl group in the 2-hydroxyphenyl moiety is likely responsible for donating hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative stress .

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of BEL-7404 human hepatoma cells and A-549 lung cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis .

Case Studies

| Study | Findings |

|---|---|

| Antioxidant Activity | Demonstrated significant free radical scavenging ability in DPPH assay, indicating potential for use in preventing oxidative damage. |

| Cytotoxicity | Inhibition of cell growth in BEL-7404 and A-549 cell lines with IC50 values indicating potency comparable to established chemotherapeutics. |

| Antimicrobial Tests | Showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) suggesting potential as a natural preservative. |

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Antioxidant Mechanism : The phenolic hydroxyl group plays a critical role in scavenging free radicals.

- Cytotoxic Mechanism : Induction of apoptosis in cancer cells through mitochondrial pathway activation.

- Antimicrobial Mechanism : Disruption of microbial cell membranes leading to increased permeability and eventual cell death.

Q & A

Q. Table 1: Synthetic Conditions for Analogous Phosphoranylidene Derivatives

| Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

|---|---|---|---|---|---|

| PPh₃ + α-haloketone | Benzene | Reflux | 16 | 62–75 | |

| PCl₃ + Triethylamine | Toluene | Reflux | 12 | 58 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.